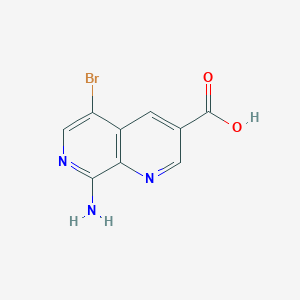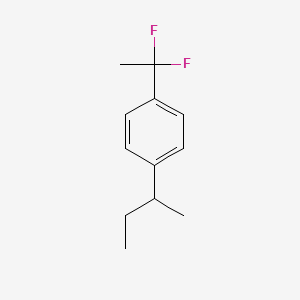
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sec-butyl group and a 1,1-difluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the introduction of the sec-butyl and difluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form sec-butylbenzene. Subsequently, the difluoroethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic protodeboronation and hydromethylation have been explored .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-(sec-butyl)-4-(difluoromethyl)benzene.
Substitution: Formation of halogenated derivatives like 1-(sec-butyl)-4-(1,1-difluoroethyl)-2-bromobenzene.
Wissenschaftliche Forschungsanwendungen
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The sec-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- 1-(sec-Butyl)-4-(trifluoromethyl)benzene
- 1-(sec-Butyl)-4-(methyl)benzene
- 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene
Comparison: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is unique due to the presence of both the sec-butyl and difluoroethyl groups, which impart distinct chemical and physical properties. Compared to 1-(sec-Butyl)-4-(trifluoromethyl)benzene, the difluoroethyl group provides different electronic effects and reactivity. The sec-butyl group, as opposed to the tert-butyl group, offers different steric and conformational characteristics, influencing the compound’s behavior in various reactions .
Eigenschaften
Molekularformel |
C12H16F2 |
|---|---|
Molekulargewicht |
198.25 g/mol |
IUPAC-Name |
1-butan-2-yl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-4-9(2)10-5-7-11(8-6-10)12(3,13)14/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
WQKJEPWGVKXYGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
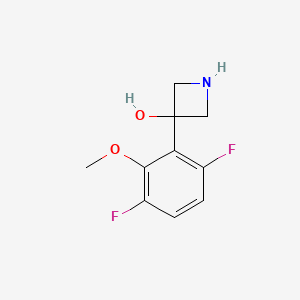
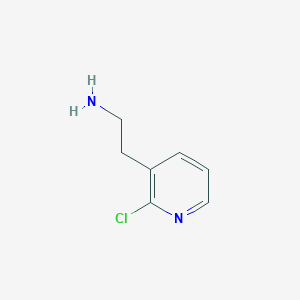
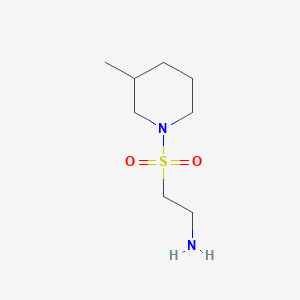
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)

![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)


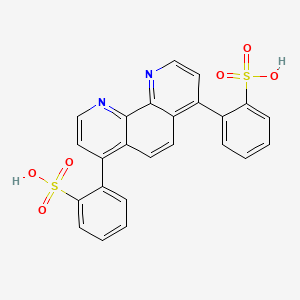

![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
